molecular formula C10H20O2 B1444120 3-Ethoxy-2,2-diethylcyclobutan-1-ol CAS No. 1376341-23-9

3-Ethoxy-2,2-diethylcyclobutan-1-ol

Cat. No.: B1444120
CAS No.: 1376341-23-9
M. Wt: 172.26 g/mol
InChI Key: QUIVUPNCGPWRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-2,2-diethylcyclobutan-1-ol: is an organic compound with the molecular formula C10H20O2 It is a cyclobutanol derivative characterized by the presence of ethoxy and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2,2-diethylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethoxy-2,2-diethylcyclobutanone with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,2-diethylcyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-2,2-diethylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,2-diethylcyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ethoxy and diethyl groups may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2,2-diethylcyclobutan-1-ol
  • 3-Ethoxy-2,2-dimethylcyclobutan-1-ol
  • 3-Ethoxy-2,2-diethylcyclopropan-1-ol

Uniqueness

3-Ethoxy-2,2-diethylcyclobutan-1-ol is unique due to its specific combination of ethoxy and diethyl groups attached to the cyclobutanol ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-ethoxy-2,2-diethylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-10(5-2)8(11)7-9(10)12-6-3/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIVUPNCGPWRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(CC1OCC)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-2,2-diethylcyclobutan-1-ol
Reactant of Route 2
3-Ethoxy-2,2-diethylcyclobutan-1-ol
Reactant of Route 3
3-Ethoxy-2,2-diethylcyclobutan-1-ol
Reactant of Route 4
3-Ethoxy-2,2-diethylcyclobutan-1-ol
Reactant of Route 5
3-Ethoxy-2,2-diethylcyclobutan-1-ol
Reactant of Route 6
3-Ethoxy-2,2-diethylcyclobutan-1-ol

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